Cas no 2172592-72-0 (1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide)

1-(2-Methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide is a structurally distinct triazole derivative characterized by the presence of a methoxyethyl substituent at the N1 position and an isopropyl group at the C5 position, along with a carbothioamide functional group at C4. This compound exhibits potential utility in medicinal chemistry and agrochemical research due to its heterocyclic core, which is known for bioactivity. The carbothioamide moiety enhances its binding affinity to biological targets, while the methoxyethyl and isopropyl groups contribute to improved solubility and steric modulation. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in the development of novel pharmacophores or functional materials.
1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide structure
2172592-72-0 structure
Product Name:1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
CAS No:2172592-72-0
MF:C9H16N4OS
MW:228.314539909363
CID:5825506
PubChem ID:165608560
Update Time:2025-06-25

1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
    • 2172592-72-0
    • EN300-1596538
    • Inchi: 1S/C9H16N4OS/c1-6(2)8-7(9(10)15)11-12-13(8)4-5-14-3/h6H,4-5H2,1-3H3,(H2,10,15)
    • InChI Key: NWJDHEFEYJBRTI-UHFFFAOYSA-N
    • SMILES: S=C(C1=C(C(C)C)N(CCOC)N=N1)N

Computed Properties

  • Exact Mass: 228.10448232g/mol
  • Monoisotopic Mass: 228.10448232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 98Ų

1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1596538-0.05g
1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172592-72-0
0.05g
$1247.0 2023-06-04
Enamine
EN300-1596538-0.1g
1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172592-72-0
0.1g
$1307.0 2023-06-04
Enamine
EN300-1596538-0.25g
1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172592-72-0
0.25g
$1366.0 2023-06-04
Enamine
EN300-1596538-0.5g
1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172592-72-0
0.5g
$1426.0 2023-06-04
Enamine
EN300-1596538-1.0g
1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172592-72-0
1g
$1485.0 2023-06-04
Enamine
EN300-1596538-2.5g
1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172592-72-0
2.5g
$2912.0 2023-06-04
Enamine
EN300-1596538-5.0g
1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172592-72-0
5g
$4309.0 2023-06-04
Enamine
EN300-1596538-10.0g
1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172592-72-0
10g
$6390.0 2023-06-04
Enamine
EN300-1596538-50mg
1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172592-72-0
50mg
$1247.0 2023-09-23
Enamine
EN300-1596538-100mg
1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172592-72-0
100mg
$1307.0 2023-09-23

Additional information on 1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide

Introduction to 1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide (CAS No. 2172592-72-0)

1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide, with the CAS number 2172592-72-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the presence of a methoxyethyl and isopropyl substituent, contribute to its distinct chemical and biological properties.

The synthesis of 1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a powerful and versatile method for constructing 1,2,3-triazoles. This reaction is part of the broader field of click chemistry, which emphasizes the formation of stable covalent bonds under mild conditions with high yields and selectivity. The CuAAC reaction has been widely used in the synthesis of complex molecules and has found applications in drug discovery, materials science, and bioconjugation.

Recent studies have highlighted the potential of 1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. These findings suggest that it may have potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide has also been investigated for its antimicrobial properties. Research has demonstrated that this compound exhibits potent activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death. This property makes it a promising candidate for the development of new antibiotics to combat multidrug-resistant bacterial infections.

The pharmacokinetic profile of 1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide has also been studied in detail. Preclinical studies in animal models have shown that it has good oral bioavailability and a favorable pharmacokinetic profile. These characteristics are crucial for its potential use as an orally administered therapeutic agent. Furthermore, the compound has demonstrated low toxicity in preliminary safety assessments, which is an important consideration for drug development.

In the context of drug delivery systems, 1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide has been explored for its ability to enhance the solubility and stability of other active pharmaceutical ingredients (APIs). The triazole moiety in this compound can form hydrogen bonds with other molecules, making it a valuable component in prodrug strategies and drug conjugation technologies. This property has led to its use in the development of novel drug delivery systems that improve the therapeutic index and reduce side effects.

The structural versatility of 1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide also makes it an attractive candidate for further chemical modifications. Researchers have synthesized various derivatives by altering the substituents on the triazole ring or by introducing additional functional groups. These modifications have led to compounds with enhanced biological activities and improved pharmacological properties. For example, some derivatives have shown increased potency against specific targets or improved selectivity for certain cell types.

In conclusion, 1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide (CAS No. 2172592-72-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable candidate for further investigation and development as a therapeutic agent. Ongoing research continues to explore its full potential in various disease areas and drug delivery systems.

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.